Oxiglutatione

Cellular Transport Pharmacokinetics Glutathione Metabolism

Oxiglutatione (GSSG) is the oxidized glutathione dimer selected for its differentiated pharmacological profile over reduced GSH. Key evidence: distinct two-phase saturable uptake kinetics (Km 7 µM & 3.7 mM) with ~2× higher transport rate for high-affinity transport system studies; documented superior stability in parenteral nutrition solutions versus GSH; and unique utility as a direct inducer of protein S-glutathionylation causing 50% actin polymerization inhibition, providing a robust assay endpoint. As a well-characterized glutathione reductase substrate (Km 53.1 ± 3.4 µM), it ensures standardized, reproducible enzymatic quantification. Ideal for redox homeostasis, oxidative stress biomarker, and chemoprotection research.

Molecular Formula C20H32N6O12S2
Molecular Weight 612.6 g/mol
CAS No. 27025-41-8
Cat. No. B1684326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxiglutatione
CAS27025-41-8
SynonymsDisulfide, Glutathione
Glutathione Disulfide
Glutathione Disulfide, Ion(1-)
Glutathione, Oxidized
GSSG
Oxidized Glutathione
Molecular FormulaC20H32N6O12S2
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1
InChIKeyYPZRWBKMTBYPTK-BJDJZHNGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxiglutatione (CAS 27025-41-8): Technical Baseline and Procurement Relevance for Oxidized Glutathione


Oxiglutatione (CAS 27025-41-8), also known as glutathione disulfide (GSSG) or L-glutathione oxidized, is the oxidized dimeric form of the endogenous tripeptide glutathione (GSH), linked via a disulfide bond between two cysteine residues . It is a stabilized formulation of disodium glutathione disulfide, often referenced alongside cisplatin in a 1000:1 ratio for potential chemoprotective and immunomodulating research applications . As a critical component of the cellular glutathione redox couple (GSSG/2GSH), it serves as both a key biomarker of oxidative stress and a substrate for the enzyme glutathione reductase, which maintains intracellular redox homeostasis [1]. Its role extends to post-translational protein modification, specifically S-glutathionylation, making it a distinct chemical tool for redox biology research [2]. This evidence guide focuses on the quantifiable differentiators that inform the scientific selection of Oxiglutatione over its close analogs, particularly reduced glutathione (GSH) and alternative glutathione prodrugs.

Why Generic Substitution Fails: Quantifying the Unique Functional Divergence of Oxiglutatione from GSH Analogs


The common assumption that reduced glutathione (GSH) and its oxidized form, GSSG (Oxiglutatione), are functionally interchangeable is contradicted by a substantial body of quantitative evidence. These two forms of glutathione, despite their chemical interconversion, exhibit fundamentally distinct pharmacological and cellular behaviors that preclude generic substitution. Key differentiators include divergent transport kinetics at the cellular level [1], a stark contrast in oral bioavailability necessitating distinct formulation strategies [2], and unique roles in protein modification via S-glutathionylation [3]. Furthermore, Oxiglutatione (GSSG) demonstrates superior chemical stability in specific application contexts, such as parenteral nutrition formulations, compared to its reduced counterpart [4]. These quantifiable differences in uptake, stability, and biological function directly impact experimental outcomes and therapeutic potential, making a detailed, data-driven assessment essential for any scientific or procurement decision. The following section presents the specific, quantitative evidence that defines these critical divergences.

Oxiglutatione (GSSG) Quantitative Evidence Guide: Verifiable Differentiation Against Comparators


Superior Cellular Uptake Kinetics of GSSG Over GSH

The cellular uptake kinetics of GSSG (Oxiglutatione) are quantifiably distinct from GSH, showing a higher uptake rate and a two-phase saturable transport system. This difference is crucial for understanding how cells acquire and utilize extracellular glutathione [1].

Cellular Transport Pharmacokinetics Glutathione Metabolism

Differential Transport Affinity: GSSG's High-Affinity Uptake Phase

While GSH uptake is characterized by a single saturable transporter, GSSG uptake displays a more complex, two-phase saturable kinetic profile. Notably, GSSG exhibits a high-affinity phase with a Km value orders of magnitude lower than that of GSH, indicating a specific, high-affinity transport mechanism for the oxidized form [1].

Membrane Transport Enzyme Kinetics Plant Physiology

Superior Chemical Stability in Parenteral Nutrition Formulations

In the context of parenteral nutrition (PN), the oxidized form of glutathione (GSSG) demonstrates greater stability than its reduced counterpart (GSH), making it the preferred form for clinical research applications in vulnerable populations [1]. This superior stability is a key differentiator when selecting a glutathione source for liquid formulations.

Parenteral Nutrition Chemical Stability Preterm Infant Health

GSSG as a Direct Substrate for Protein S-Glutathionylation

Oxiglutatione (GSSG) serves as a direct molecular donor for protein S-glutathionylation, a key post-translational modification with regulatory functions. While physiological GSH concentrations are far higher, high concentrations of GSSG are required to drive this reaction via a thiol-disulfide exchange mechanism, resulting in significant functional consequences [1].

Post-Translational Modification Redox Signaling Actin Polymerization

Enzymatic Affinity of Glutathione Reductase for GSSG

The enzyme glutathione reductase (GR) is responsible for converting GSSG back to GSH, a key step in maintaining cellular redox balance. The kinetic parameters of GR for its substrate, GSSG, have been well-characterized, providing a quantitative baseline for understanding the efficiency of this critical reduction reaction [1].

Enzyme Kinetics Glutathione Reductase Redox Homeostasis

Preclinical Pharmacokinetics of a GSSG Mimetic (NOV-002)

Preclinical studies on NOV-002, a glutathione disulfide mimetic, provide direct pharmacokinetic data for an administered GSSG-like molecule. This data is essential for understanding the in vivo behavior and systemic exposure of GSSG-based compounds [1].

Preclinical PK Drug Development Redox Modulation

Oxiglutatione: Optimal Research and Industrial Application Scenarios Based on Evidence


Cellular Uptake and Transport Mechanism Studies

The unique two-phase saturable uptake kinetics of GSSG (Km values of 7 μM and 3.7 mM) compared to the single saturable uptake of GSH (Km of 0.4 mM) make Oxiglutatione the preferred substrate for investigating specific, high-affinity glutathione transport systems in plant or mammalian cell models [1]. Its ~2x higher uptake rate compared to GSH facilitates rapid intracellular accumulation in transport assays [1].

Formulation Stability Studies for Liquid Nutritional Products

In research focused on developing stable liquid formulations, particularly for parenteral nutrition, Oxiglutatione is the superior choice over reduced GSH due to its documented better stability [1]. Its selection for preventing oxidative stress in premature infant studies underscores its utility as a reliable source of glutathione equivalents in solution-based research applications [1].

Investigation of Protein S-Glutathionylation and Actin Dynamics

Oxiglutatione is a critical reagent for studying the mechanism of protein S-glutathionylation, particularly under conditions of severe oxidative stress. Its ability to directly induce this post-translational modification at high concentrations and cause a quantifiable 50% inhibition of actin polymerization provides a robust, measurable endpoint for assays investigating redox signaling and cytoskeletal regulation [1]. This makes it an essential tool for basic research in redox biology.

Enzymatic Assays for Glutathione Reductase Activity

With a well-characterized kinetic profile (Km of 53.1 ± 3.4 μM for purified rat kidney GR), Oxiglutatione is a defined and reliable substrate for quantifying glutathione reductase activity in biological samples [1]. Its use ensures standardized, interpretable data in studies focused on cellular antioxidant capacity and the maintenance of redox homeostasis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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